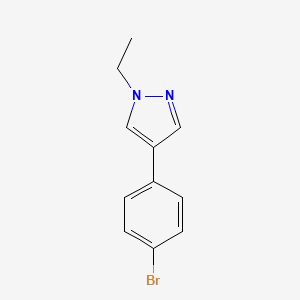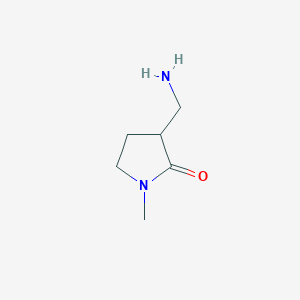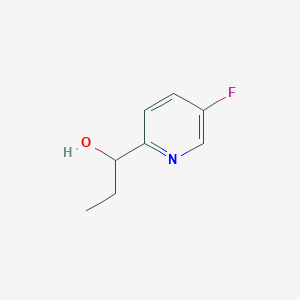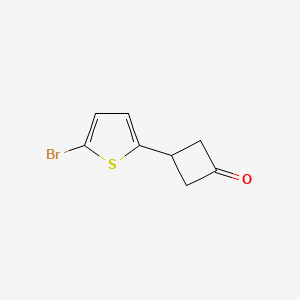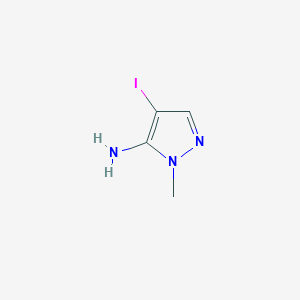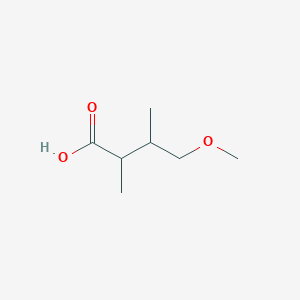
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Übersicht
Beschreibung
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide, also known as 4-BCNMB, is a synthetic organic compound belonging to the family of benzamides. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 265.6 g/mol. 4-BCNMB is used in scientific research, particularly in the field of biochemistry, as a tool to study the mechanisms of action of various biochemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis of related benzamide derivatives involves multiple steps, including bromination, chlorination, and functionalization with various groups, leading to compounds with potential biological activity. For example, one study detailed the synthesis and crystal structure of a chloro and nitrophenyl-substituted benzamide, highlighting structural properties like hydrogen bonding and pi-pi interactions which stabilize the molecule (Dian He et al., 2014).
- Another study focused on synthesizing non-peptide small molecular antagonists, including bromo and chloro benzamide derivatives, which were characterized for their biological activity, emphasizing the significance of their structural features in medicinal chemistry (H. Bi, 2015).
Biological Activity and Applications
- Benzamide derivatives have been explored for their antitumor properties, with some compounds exhibiting inhibition similar to known antitumor agents in various cancer cell lines. This suggests a potential for these compounds in cancer therapy, contingent on their structural characteristics and the presence of specific substituents (Dian He et al., 2014).
- The synthesis of benzamide derivatives aimed at targeting specific receptors, such as CCR5 antagonists, showcases the application of such compounds in developing treatments for conditions like HIV, where blocking the CCR5 receptor can prevent viral entry into human cells (H. Bi, 2015).
Wirkmechanismus
Target of Action
Similar compounds such as n-methylbenzamide have been reported to inhibit pde10a, a phosphodiesterase abundant only in brain tissue .
Biochemical Pathways
If it shares similar properties with n-methylbenzamide, it might influence pathways related to cyclic nucleotide signaling in the brain .
Pharmacokinetics
The compound’s molecular weight (27012 Da ) suggests it could potentially cross biological membranes, influencing its absorption and distribution. The presence of the bromine and chlorine atoms might affect its metabolic stability and excretion.
Result of Action
If it shares similar properties with n-methylbenzamide, it might modulate neuronal signaling, potentially influencing cognitive processes .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-N-cyclopropyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFLTKSCCHKQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



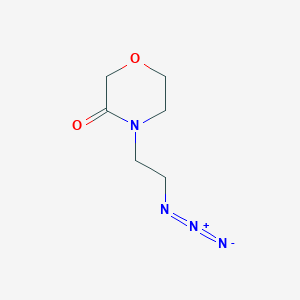
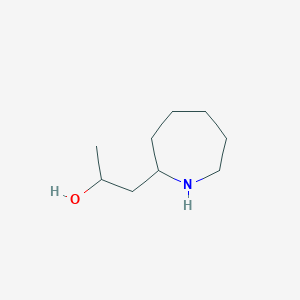
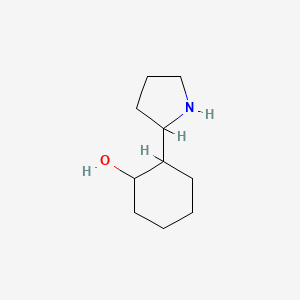
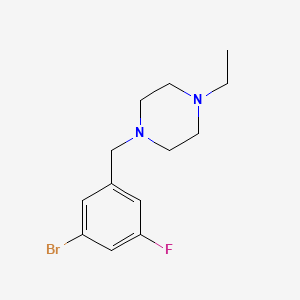

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
